(S)-2-mercaptopropanoic acid
Description
Stereochemical Significance and Chiral Purity in Chemical Synthesis
The absolute configuration of (S)-2-mercaptopropanoic acid makes it a valuable chiral building block in asymmetric synthesis. europa.eu Chirality, often described as the "handedness" of a molecule, is a fundamental concept in chemistry and biology, as enantiomers of the same compound can exhibit remarkably different biological effects. europa.eu For instance, the renowned ACE inhibitor Captopril, used to treat hypertension and heart failure, incorporates an (S)-2-methyl-3-sulfanylpropanoyl moiety, highlighting the importance of stereochemistry in drug design. wikipedia.orgnih.gov The synthesis of such pharmaceuticals necessitates starting materials with high chiral purity to ensure the desired therapeutic outcome.
Achieving high chiral purity is a critical aspect of utilizing this compound. Methods to obtain enantiomerically pure forms include chiral resolution, where a racemic mixture is separated into its constituent enantiomers, and asymmetric synthesis, which aims to create the desired enantiomer selectively from the outset. dergipark.org.tr Enzymatic kinetic resolution, employing enzymes like lipases, is one effective strategy for separating enantiomers. dergipark.org.tr Furthermore, techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases are essential for the analysis and verification of chiral purity. skpharmteco.comyakhak.orgchromatographyonline.com
The table below summarizes some key physical and chemical properties of 2-mercaptopropanoic acid.
| Property | Value |
| Molecular Formula | C₃H₆O₂S |
| Molecular Weight | 106.14 g/mol |
| Melting Point | 10-14 °C |
| Boiling Point | 102 °C at 16 mmHg |
| Density | 1.196 g/mL at 25 °C |
| Refractive Index | n20/D 1.481 |
Note: The data presented is for 2-mercaptopropanoic acid and may not be specific to the (S)-enantiomer unless otherwise indicated.
Broadening Research Landscape and Interdisciplinary Relevance
The utility of this compound extends far beyond pharmaceutical synthesis into a variety of interdisciplinary research areas. Its unique bifunctional nature, possessing both a carboxylic acid and a thiol group, allows it to serve as a versatile ligand and surface modifier.
In the field of nanotechnology, this compound is employed as a capping agent to stabilize semiconductor nanocrystals, commonly known as quantum dots (QDs). iaamonline.orgnih.govresearchgate.net The thiol group strongly binds to the surface of the nanocrystals, such as cadmium sulfide (B99878) (CdS) or silver sulfide (Ag₂S), preventing their aggregation and controlling their growth. iaamonline.orgchemrxiv.org The carboxylic acid group renders the quantum dots water-soluble and provides a site for further functionalization, for example, with biomolecules for bioimaging applications. iaamonline.orgresearchgate.net Studies have shown that mercaptopropionic acid-capped quantum dots can be used in applications like bioimaging and biosensors. nih.govatamanchemicals.com
The stereochemistry of this compound is also being explored in the field of polymer chemistry. It can be used in stereospecific polymerization to create polymers with defined tacticities. chemrxiv.orggiulionatta.it For example, it has been investigated in the synthesis of isotactic polythioesters through kinetic resolution polymerization. chemrxiv.org The resulting polymers can exhibit unique thermal and mechanical properties.
Furthermore, this compound and its derivatives are utilized as chiral ligands in asymmetric catalysis. europa.euscu.edu.cn These ligands can coordinate with metal centers to create catalysts that direct chemical reactions to produce a specific enantiomer of a product, a process crucial for the efficient synthesis of chiral drugs and other fine chemicals. The compound is also a precursor for the synthesis of various heterocyclic compounds, such as thiazolidinones, which are themselves investigated for a range of biological activities. jrespharm.comacgpubs.orgtandfonline.comchalcogen.ro
Structure
3D Structure
Properties
Molecular Formula |
C3H6O2S |
|---|---|
Molecular Weight |
106.15 g/mol |
IUPAC Name |
(2S)-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)/t2-/m0/s1 |
InChI Key |
PMNLUUOXGOOLSP-REOHCLBHSA-N |
SMILES |
CC(C(=O)O)S |
Isomeric SMILES |
C[C@@H](C(=O)O)S |
Canonical SMILES |
CC(C(=O)O)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantioenriched S 2 Mercaptopropanoic Acid and Its Structural Analogues
Development of Novel Pathways for Mercaptopropanoic Acid Scaffolds
Beyond refining existing enantioselective strategies, research also focuses on developing new synthetic routes to access the core structure of mercaptopropanoic acids.
A direct and well-established method for synthesizing 2-mercaptopropanoic acid derivatives is through the nucleophilic substitution (S_N2) reaction of a chiral halogenated precursor. This pathway typically involves reacting an enantiomerically pure α-halopropanoic acid, such as (R)-2-bromopropanoic acid, with a sulfur nucleophile. The S_N2 mechanism proceeds with an inversion of stereochemistry, thus providing the (S)-enantiomer of the final product.
The reaction can be carried out using various sulfur sources under basic conditions. Common nucleophiles include sodium hydrosulfide (B80085) (NaSH), potassium thioacetate, or protected thiols like trityl thiol. researchgate.net The synthesis of 3-(alkylthio)propionic acids has been achieved by reacting 3-mercaptopropionic acid with alkyl halides in ethanol (B145695) using sodium hydroxide (B78521) as a base, illustrating a green and selective approach to C-S bond formation. znaturforsch.com
Table 5: Nucleophilic Substitution for Mercaptopropanoic Acid Synthesis
| Halogenated Precursor | Sulfur Nucleophile | Base | Solvent | Source |
| Halogenated propanoic acid | 4-methyl-2-quinoline thiol | NaH or K₂CO₃ | Dichloromethane or Ethanol | |
| Alkyl bromides/chlorides | 3-Mercaptopropionic acid | NaOH | Ethanol | znaturforsch.com |
| α-Bromo ester (auxiliary-bound) | Trityl thiol | Not specified | Not specified | researchgate.net |
Arylation and Cyclization Reactions for Substituted Mercaptopropanoic Acid Derivatives
The synthesis of substituted mercaptopropanoic acid derivatives often involves arylation and subsequent cyclization reactions to create complex heterocyclic structures. These methods provide access to a wide range of analogues with potential applications in medicinal chemistry and materials science.
Two primary synthetic routes have been established for producing 2-mercapto-3-arylpropanoic acids. tandfonline.com The first pathway begins with the reaction of arenediazonium bromides with acrylic esters, catalyzed by copper(I) bromide, to form alkyl (2-bromo-3-aryl)propanoates. tandfonline.com These intermediates then undergo cyclization with thiourea, leading to the formation of 5-(R-benzyl)-2-imino-4-thiazolidinones. tandfonline.comresearchgate.net Subsequent alkaline hydrolysis of these thiazolidinones yields the desired 3-aryl-2-mercaptopropanoic acids. tandfonline.comresearchgate.net
A second, more direct approach is the Meerwein arylation of acrylates in the presence of a sulfur nucleophile like sodium hydrosulfide (NaSH). tandfonline.com This method, however, has been reported to result in lower yields, with the isolation of 3-phenyl-2-mercaptopropanoic acid at an 8% yield. tandfonline.com The resulting 3-aryl-2-mercaptopropanoic acids can be further utilized in cyclization reactions with reagents such as cyanoguanidine or phenyl isothiocyanate to produce guanidine-substituted thiazolidinones and rhodanine (B49660) derivatives, respectively. tandfonline.com
Electrophilic cyclization reactions triggered by diaryliodonium salts represent another advanced strategy. sioc-journal.cn These salts can function as arylation reagents, initiating an arylation-cyclization cascade to produce aryl-substituted cyclic compounds. sioc-journal.cn This methodology has been applied to synthesize various heterocyclic structures, including fluorinated spiro[indoline-3,2′- tandfonline.comresearchgate.netthiazinane]-2,4′-diones, where microwave irradiation has been shown to improve reaction yields. nih.govmdpi.com
The following table summarizes key arylation and cyclization reactions for preparing substituted mercaptopropanoic acid derivatives.
| Starting Materials | Reagents | Key Intermediates | Final Products | Ref |
| Arenediazonium bromides, Acrylic esters | CuBr, Thiourea, NaOH | Alkyl (2-bromo-3-aryl)propanoates, 5-(R-benzyl)-2-imino-4-thiazolidinones | 3-Aryl-2-mercaptopropanoic acids | tandfonline.com |
| Acrylates | NaSH | - | 3-Phenyl-2-mercaptopropanoic acid | tandfonline.com |
| 3-Aryl-2-mercaptopropanoic acids | Cyanoguanidine | - | 1-[5-(R-benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidines | tandfonline.com |
| 3-Aryl-2-mercaptopropanoic acids | Phenyl isothiocyanate | - | 5-(R-benzyl)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one derivatives | tandfonline.com |
| Schiff's bases | 3-Mercaptopropanoic acid | - | Fluorinated spiro[indoline-3,2′- tandfonline.comresearchgate.netthiazinane]-2,4′-diones | nih.govmdpi.com |
Derivatization Strategies for Incorporation into Complex Macromolecular Architectures
(S)-2-Mercaptopropanoic acid and its analogues are valuable for modifying and building complex macromolecular structures due to the reactive thiol group. These derivatization strategies are pivotal in fields such as drug delivery and polymer chemistry.
A significant strategy involves the protection of the thiol group to prevent unwanted side reactions during polymerization or modification of macromolecules. The 4-methoxytrityl (Mmt) group is a particularly effective protecting group for the thiol of 2-mercaptopropanoic acid. nih.govpreprints.org This protection prevents oxidation to disulfides and avoids the formation of thioesters or thiolactones during subsequent esterification reactions. nih.govpreprints.org The S-Mmt-protected 2-mercaptopropanoic acid can then be esterified to the terminal hydroxyl groups of polymers like poly(ethylene glycol) (PEG). nih.govpreprints.org The acid-labile nature of the Mmt group allows for its easy removal under mild acidic conditions, regenerating the free thiol groups on the macromolecule for further reactions, such as thia-Michael additions. nih.gov
This approach has been successfully used to synthesize α,ω-bis-mercaptoacyl poly(alkyl oxide)s. nih.gov For instance, S-Mmt-2-mercaptopropionic acid is reacted with poly(alkyl oxide)s via Steglich esterification, using N,N'-diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as the activating system. preprints.org After the esterification, the Mmt groups are cleaved to yield the functionalized polymer with terminal thiol groups. nih.gov
Another important application is in the synthesis of thiol-functionalized polymers through reversible addition-fragmentation chain-transfer (RAFT) polymerization. utwente.nl Copolymers containing pyridyl disulfide (PDS) groups can be synthesized and subsequently modified by a thiol-disulfide exchange reaction with molecules like 3-mercaptopropionic acid. utwente.nl This allows for the introduction of the mercaptopropanoic acid moiety onto the polymer backbone, creating a scaffold for further conjugation of biomolecules or other functional units. utwente.nl The thiol-ene reaction is another powerful tool for incorporating mercaptopropanoic acid derivatives into complex structures, such as in the synthesis of S-lipidated teixobactin (B611279) analogs, where 3-mercaptopropionic acid is used as a cysteine substitute. frontiersin.org
The table below outlines key derivatization strategies for macromolecular incorporation.
| Macromolecule/Precursor | Derivatization Reagent | Key Reaction Type | Resulting Architecture | Ref |
| Poly(alkyl oxide)s | S-Mmt-2-mercaptopropionic acid | Steglich Esterification, Deprotection | α,ω-bis-Mercaptoacyl poly(alkyl oxide)s | nih.govpreprints.org |
| N-Vinyl Lactam Copolymers | Pyridyl Disulfide Ethyl Methacrylate, 3-Mercaptopropionic acid | RAFT Polymerization, Thiol-Disulfide Exchange | Thiol-functionalized copolymers | utwente.nl |
| Truncated Teixobactin Analog | 3-Mercaptopropionic acid, Vinyl esters | Thiol-ene Reaction | S-lipidated cyclic lipopeptides | frontiersin.org |
Methodologies for Purity Assessment and Control in Synthetic Protocols
Ensuring the chemical and enantiomeric purity of this compound and its derivatives is paramount, particularly for applications in pharmaceuticals and regulated industries. A combination of chromatographic and spectroscopic techniques is employed for rigorous quality control.
High-performance liquid chromatography (HPLC) is a fundamental tool for assessing the purity of synthesized mercapto acids and their derivatives. nih.gov For instance, the purity of S-Mmt protected mercapto acids can be confirmed by HPLC analysis. nih.govpreprints.org For enantiomeric purity, specialized chiral chromatography is required. Gas chromatography (GC) on a chiral stationary phase is a well-established method for determining the enantiomeric excess (e.e.) of chiral compounds, including derivatives of 2-mercaptopropanoic acid. scispace.com This technique can quantify enantiomeric purity to greater than 99.9%. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural verification and purity assessment. Both ¹H-NMR and ¹³C-NMR are used to confirm the successful synthesis of derivatives and to ensure the complete esterification of polymer end groups. nih.gov For instance, in the synthesis of di-S-Mmt-PEG-dithiols, NMR analysis is used to verify the structure and purity of the products. nih.gov Advanced NMR techniques, such as the Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment, can be used for real-time monitoring of reaction processes like the thia-Michael addition, allowing for process optimization. nih.gov
Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to confirm the molecular weight of the synthesized compounds, providing further evidence of a successful synthesis. nih.gov
In addition to these instrumental methods, classical analytical techniques such as titration are also employed for content assays. For example, 2-mercaptopropionic acid can be accurately quantified by titration with a standardized sodium hydroxide solution using a phenolphthalein (B1677637) indicator. chemicalbook.com
The following table summarizes the key methodologies for purity assessment.
| Analytical Technique | Purpose | Application Example | Ref |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Confirming purity of S-Mmt protected mercapto acids | nih.govpreprints.org |
| Chiral Gas Chromatography (GC) | Enantiomeric Purity Assessment | Determining enantiomeric excess of chiral amine products | scispace.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Verification and Purity | Confirming structure of di-S-Mmt-PEG-dithiols | nih.gov |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | Verifying successful synthesis of pluronic derivatives | nih.gov |
| Titration | Content Assay | Quantifying 2-mercaptopropionic acid | chemicalbook.com |
Chemical Reactivity and Mechanistic Investigations of S 2 Mercaptopropanoic Acid
Thiol-Disulfide Exchange Reaction Mechanisms
The thiol-disulfide exchange reaction is a fundamental process for thiols and is crucial in biological systems for processes like protein folding. libretexts.orglibretexts.org This reaction involves the interconversion of thiol and disulfide functional groups. libretexts.org For (S)-2-mercaptopropanoic acid, the process is initiated by the deprotonation of its thiol group to form a more nucleophilic thiolate anion (RS⁻). nih.govnih.gov This thiolate then acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R'). nih.gov
The mechanism is consistent with a one-step Sₙ2-type nucleophilic substitution. nih.govnih.gov The reaction proceeds through a single transition state, which is a trisulfide-like complex, without the formation of an intermediate. nih.govrsc.org In this transition state, the negative charge is delocalized, with the highest density on the attacking and leaving sulfur atoms. nih.gov The reaction results in the formation of a new disulfide bond and the release of a new thiol. nih.govuwaterloo.ca The rate of thiol-disulfide exchange is pH-dependent, as the concentration of the reactive thiolate species increases with pH. nih.gov Studies have shown that the pKa of the thiol group is a key factor; a lower pKa can lead to a higher concentration of the thiolate anion at physiological pH, thereby facilitating the reaction. acs.orgnih.gov For instance, the rate constant for disulfide formation with 3-mercaptopropionic acid at pH 7.4 was found to be significantly influenced by the pKa of its thiol group. acs.orgnih.gov
Oxidation-Reduction Chemistry and Radical Species Formation
The sulfur atom in the thiol group of this compound exists in a reduced state and is susceptible to oxidation. libretexts.orglibretexts.org The oxidation-reduction chemistry of thiols is diverse, leading to several sulfur-containing species. ebsco.com
Mild oxidation of two molecules of this compound leads to the formation of a disulfide, where the sulfur atom is in the -1 oxidation state. ebsco.com This is a two-electron oxidation process. nih.gov Further oxidation under more vigorous conditions can yield a series of products as oxygen atoms are added to the sulfur. The successive oxidation products include sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H). ebsco.comnih.gov The oxidation of thiols to sulfenic acid is often the initial step when reacting with oxidants like hydrogen peroxide (H₂O₂). nih.gov This sulfenic acid intermediate can then react with another thiol to form a disulfide. nih.gov
In addition to two-electron oxidation, one-electron oxidation of the thiol group can occur, particularly in the presence of radicals, generating a thiyl radical (RS•). nih.gov Thiyl radicals are reactive species that can participate in various subsequent reactions, including recombination with another thiyl radical to form a disulfide. nih.gov The primary photochemical process for simple thiols is often the cleavage of the S-H bond, which produces a hydrogen atom and the corresponding thiyl free radical. researchgate.net The formation of thiyl radicals from this compound is a key step in its role as a chain transfer agent in polymerization reactions, owing to the relative weakness of the S-H bond. smolecule.com
Photochemical Dissociation Dynamics
The absorption of ultraviolet (UV) light can induce the dissociation of this compound by promoting the molecule to an electronically excited state.
Upon electronic excitation, this compound can undergo cleavage of its chemical bonds. Studies involving the photolysis of thiolactic acid at 193 nm have shown that excitation to the S₂ state leads to the scission of the C–OH bond, generating an OH radical as a primary product. aip.orgnih.gov The primary photochemical process for many simple thiols involves the cleavage of the sulfur-hydrogen (S-H) bond, which yields a hydrogen atom and a thiyl radical. researchgate.net In the case of an aminothioketyl radical, which has similarities to a thiol-containing radical, dissociation via S-H bond cleavage was found to dominate at low internal energies. nih.gov Dissociative electron attachment studies on aliphatic thiols also show fragmentation, including the formation of S⁻ and SH⁻ ions at higher electron energies (around 8 eV), which is attributed to the dissociation of an electronically excited state. rsc.org
When a molecule like this compound dissociates photochemically, the excess energy from the photon is partitioned among the translational, rotational, and vibrational degrees of freedom of the resulting fragments. For the photodissociation of thiolactic acid at 193 nm, the nascent OH radical product was found to be vibrationally cold, with most of the population in the ground vibrational state (v''=0). aip.orgnih.gov The rotational population, however, was characterized by a rotational temperature of 408 ± 25 K. aip.orgnih.gov
A significant portion of the available energy is channeled into the relative translation of the photofragments. The average translational energy of the OH fragment was determined to be 21.5 ± 2.0 kcal/mol, which corresponds to about 60% of the total available energy (fₜ ≈ 0.6). aip.orgnih.gov This high translational energy release implies the existence of a substantial barrier in the exit channel of the potential energy surface for the dissociation process. aip.orgnih.gov
| Parameter | Value |
|---|---|
| OH Vibrational State | Mostly v''=0 (Vibrationally Cold) |
| OH Rotational Temperature (v''=0) | 408 ± 25 K |
| Average Translational Energy of OH | 21.5 ± 2.0 kcal/mol |
| Fraction of Energy in Translation (ft) | ~0.6 |
Theoretical calculations, including ab initio molecular orbital methods and time-dependent density functional theory (TD-DFT), have been employed to understand the dissociation pathways of this compound. aip.orgnih.gov These theoretical models support the experimental findings. Potential energy curves calculated as a function of the C–OH bond length indicate the presence of distinct exit barriers on the S₁, T₁, and T₂ electronically excited state surfaces. aip.orgnih.gov Although the initial excitation is to the S₂ state, dissociation is believed to occur on a lower-lying excited potential energy surface. aip.org A hybrid theoretical model incorporating an exit channel barrier of 26.0 kcal/mol was found to accurately reproduce the experimentally observed energy partitioning data. aip.orgnih.gov Theoretical calculations on related systems have also been used to explore dissociation pathways, such as the competitive cleavage of S-H and N-CH₃ bonds in an aminothioketyl radical, with S-H cleavage dominating at lower internal energies. nih.gov
Energy Partitioning Analysis in Photofragmentation
Kinetic and Catalytic Aspects of Oxidation Reactions
The kinetics of the oxidation of this compound have been investigated using various oxidants. In a study using hexacyanoferrate(III) as the oxidant, the reaction kinetics were found to differ significantly between acidic and alkaline media. In an acidic medium, the reaction was second order with respect to the thiol and first order with respect to the oxidant, with the rate being inversely proportional to the hydrogen ion concentration. In an alkaline medium, the reaction was first order in both reactants, and the rate increased with pH.
The reduction of a platinum(IV) anticancer prodrug by several thiols, including 2-mercaptopropanoic acid, was found to follow a second-order rate law, being first order in both the platinum complex and the total thiol concentration. nih.gov The reactivity of the deprotonated thiolate species was 30 to 2000 times faster than that of the protonated thiol. nih.gov
The oxidation of thiols can also be catalyzed. The electrocatalytic oxidation of mercaptopropionic acid to its disulfide has been achieved using a vanadium complex as an electron-transfer mediator. acs.org This redox catalysis was shown to proceed through a Michaelis-Menten type mechanism, involving the formation of an intermediate from the interaction of the oxidized vanadium complex and the thiol substrate. acs.org The rate constant for the formation of this intermediate was determined to be 1.2 × 10³ M⁻¹ s⁻¹. acs.org Additionally, a magnetic nanocomposite containing chromium(III) ions has been developed as a highly active and reusable catalyst for the aerobic oxidation of alcohols, showcasing the potential for catalytic systems involving mercaptopropanoic acid as a ligand. rsc.org
| Oxidant/Catalyst System | Medium | Key Kinetic Findings | Reference |
|---|---|---|---|
| Hexacyanoferrate(III) | Acidic | Overall order: 3 (2 in thiol, 1 in oxidant). Rate ∝ 1/[H⁺]. | |
| Hexacyanoferrate(III) | Alkaline | Overall order: 2 (1 in thiol, 1 in oxidant). Rate increases with pH. | |
| Platinum(IV) Prodrug | Aqueous (pH 6.8-11.2) | Follows second-order rate law. Thiolate (RS⁻) reacts much faster than thiol (RSH). | nih.gov |
| Amavadine Model (Vanadium Complex) | Aqueous | Michaelis-Menten type electrocatalysis. k₁ for intermediate formation = 1.2 × 10³ M⁻¹ s⁻¹. | acs.org |
Elucidation of Electron Transfer Pathways in Oxidation Systems
The oxidation of this compound involves distinct electron transfer pathways, the nature of which is dictated by the oxidant and reaction conditions. Mechanistic studies have identified both one-electron and two-electron transfer processes.
In one-electron transfer pathways, the thiol group (-SH) is the primary site of oxidation. Photoreactions initiated by one-electron transfer from the mercapto group have been observed. oup.com This initial electron loss generates a thiyl radical (RS•). These radicals are key intermediates that can subsequently dimerize. researchgate.net The dimerization of two thiyl radicals results in the formation of the corresponding disulfide, 3,3′-dithiodipropionic acid. researchgate.netresearchgate.net The rate constant for this dimerization has been determined to be 1.8 × 10³ mol⁻¹ dm³ s⁻¹. researchgate.net This pathway is characteristic of reactions where this compound acts as a sacrificial electron donor. researchgate.net
Furthermore, oxidation with strong oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can lead to products of higher oxidation states, such as sulfoxides or sulfones, depending on the specific reaction conditions. The initial step in the oxidation by hydrogen peroxide is understood as a nucleophilic attack by the sulfur atom on the peroxide bond, which is fundamentally an electron transfer process. researchgate.netcdnsciencepub.com
Influence of Catalytic Species on Reaction Rates
The rate of oxidation and other reactions involving this compound is significantly influenced by the presence of catalytic species, which can range from complex enzymes to simpler metal ions and organic radicals.
Enzymatic catalysis is exemplified by the action of 3-mercaptopropionate (B1240610) dioxygenase (MDO), a non-heme mononuclear iron enzyme. nih.gov This enzyme catalyzes the O₂-dependent oxidation of 3-mercaptopropionate (3mpa) to 3-sulfinopropionic acid. nih.gov The kinetics of this reaction follow the Michaelis-Menten model. Studies on Azotobacter vinelandii MDO have shown that the catalytic rate is pH-dependent. At 20°C, the turnover number (kcat) ranges from 0.17 s⁻¹ to 0.45 s⁻¹, while the specificity constant (kcat/KM) varies between 10,000 M⁻¹s⁻¹ and 27,000 M⁻¹s⁻¹. nih.gov These kinetic parameters are sensitive to proton-dependent steps in the catalytic cycle. nih.gov
Non-enzymatic catalysts also play a crucial role. For instance, nitroxide radicals such as STEMPO• can catalyze the oxidation of mercaptopropionic acid (MBA). nih.gov This catalytic system also conforms to Michaelis-Menten kinetics, with a measured catalytic rate constant (kcat) of 0.22 s⁻¹ and a Michaelis constant (KM) of 6.8 mM at pH 8.0. nih.gov
Metal ions can also act as catalysts. Traces of iron(III) have been shown to catalyze the oxidation of 2-mercaptopropanoic acid by hydrogen peroxide, proceeding through a one-electron mechanism. researchgate.net This catalytic pathway becomes significant at higher concentrations of Fe(III) or on the surface of iron(III) oxides. researchgate.net The catalytic activity of various transition metal complexes in the oxidation of similar thiols like cysteine has also been demonstrated, where the reaction rate is dependent on the type of metal center (e.g., Co, Fe, Cr) and the electronic properties of the coordinating ligands. researchgate.net
| Catalyst | Substrate | pH | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|---|
| Azotobacter vinelandii 3-mercaptopropionate dioxygenase (MDO) | 3-mercaptopropionate | N/A | 0.17 - 0.45 | N/A | 10,000 - 27,000 | nih.gov |
| STEMPO• (nitroxide radical) | Mercaptopropionic acid (MBA) | 8.0 | 0.22 | 6.8 | ~32.4 | nih.gov |
| STEMPO• (nitroxide radical) | Mercaptopropionic acid (MBA) | 7.3 | 0.09 | 0.96 | ~93.75 | nih.gov |
Complexation Behavior with Metal Ions and Coordination Chemistry
This compound exhibits significant complexation behavior with a wide range of metal ions due to the presence of two potential donor atoms: the sulfur of the thiol group and the oxygen of the carboxylate group. researchgate.net It typically acts as a bidentate ligand, coordinating to metal ions through both the thiolate sulfur and a carboxylate oxygen to form stable chelate rings. researchgate.netoup.com
The interaction with metal ions like antimony(III) leads to the formation of a metal-(MPA)x complex where the Sb³⁺ ion coordinates with both the hydroxyl oxygen and the thiol sulfur, resulting in a cyclic structure. researchgate.net Similarly, it forms well-defined mononuclear complexes with cobalt(III), where it functions as a bidentate S,O-ligand. oup.com Spectroscopic investigations, such as Raman spectroscopy, have confirmed the formation of a direct bond between metal ions like bismuth(III) and the sulfur atom of the thiol group. rsc.org
The strength of these interactions is quantified by stability constants (log K), which measure the equilibrium for the formation of the complex in solution. wikipedia.org The stability of complexes formed with 2-mercaptopropanoic acid varies depending on the metal ion. For example, studies on the complexation with mercury(II) have determined a high stability constant (log β₂) of 40.9 for the [Hg(2-MPA)₂] complex. slu.se Investigations with other metal ions have yielded the stepwise stability constants shown in the table below. The data indicates that trivalent ions like In(III) and Bi(III) form stronger initial complexes (log K₁) than divalent ions such as Zn(II), Ni(II), and Cd(II). rsc.org
| Metal Ion | Complex | log K₁ | log K₂ | log K₃ | log β₂ | Source |
|---|---|---|---|---|---|---|
| Hg(II) | [Hg(2-MPA)₂] | - | - | - | 40.9 | slu.se |
| Bi(III) | [Bi(HMPA)n]⁽³⁻ⁿ⁾⁺ | 2.99 | 4.81 | 7.42 | - | rsc.org |
| In(III) | [In(HMPA)n]⁽³⁻ⁿ⁾⁺ | 2.97 | 5.33 | - | - | rsc.org |
| Zn(II) | [Zn(HMPA)n]⁽²⁻ⁿ⁾⁺ | 1.83 | 3.26 | - | - | rsc.org |
| Ni(II) | [Ni(HMPA)n]⁽²⁻ⁿ⁾⁺ | 1.64 | - | - | - | rsc.org |
| Cd(II) | [Cd(HMPA)n]⁽²⁻ⁿ⁾⁺ | 1.58 | 2.95 | - | - | rsc.org |
Applications in Advanced Materials Science and Nanotechnology Research
Surface Functionalization and Ligand Engineering of Nanomaterials
The ability to precisely control the surface chemistry of nanomaterials is paramount to tailoring their functionality. (S)-2-mercaptopropanoic acid serves as a highly effective surface ligand, enabling the stabilization and modification of various nanoparticles.
This compound is extensively utilized in the synthesis and post-synthetic modification of colloidal quantum dots (QDs), which are semiconductor nanocrystals with size-tunable optical properties. researchgate.net The thiol group of the acid binds strongly to the surface of metal chalcogenide QDs, such as CdS, CdTe, AgInS₂, and ZnSe, providing a robust capping layer that prevents aggregation and enhances colloidal stability in aqueous media. rsc.orgacs.org This is particularly crucial for biological applications, where QDs synthesized in organic media must be rendered water-soluble. researchgate.net The carboxylic acid moiety not only imparts hydrophilicity but also provides a reactive handle for further conjugation with biomolecules. researchgate.net
For instance, a one-step aqueous synthesis of anionic AgInS₂ quantum dots was achieved using 2-mercaptopropionic acid as a stabilizing molecule. acs.org Similarly, it has been employed in the synthesis of hydrophilic carboxyl-functionalized CdS QDs, where it acts as both a sulfur source and a stabilizer, avoiding the need for extra surface modification steps. researchgate.net Research has also demonstrated the use of this compound in creating stable, water-soluble CdSe/ZnS QDs by crosslinking the ligands, a process that helps maintain the desirable optical properties of the hydrophobic QDs. mdpi.com
The surface functionalization of nanoparticles with this compound significantly impacts their optical properties and colloidal stability. The ligand shell can passivate surface defects on quantum dots, leading to enhanced photoluminescence quantum yields (PLQY). For example, Mn²⁺:ZnSe/ZnO quantum dots capped with mercaptopropionic acid exhibited a high PLQY of 31%. nih.gov The stability of these capped nanoparticles is also noteworthy; they can maintain over 70% of their initial photoluminescence intensity even in low pH environments. nih.gov
The nature of the stabilizing ligand is a critical factor in defining the properties of colloidal nanocrystals. nih.gov The choice of ligand can influence the aggregation propensity of nanoparticles, which is a key aspect in the development of colorimetric sensors. nih.gov The aggregation of metallic colloids like gold nanoparticles leads to a shift in their surface plasmon resonance (SPR) band, resulting in a visible color change. nih.gov The stability of nanoparticle dispersions in biological fluids, which are characterized by high ionic strengths, is a major challenge. mdpi.com this compound and similar thiol-containing ligands are used to create a protective layer that imparts electrostatic repulsion, preventing aggregation and ensuring the colloidal stability necessary for biomedical applications. mdpi.com
Table 1: Impact of (S)-2-Mercaptopropionic Acid on Nanoparticle Properties
| Nanoparticle System | Role of (S)-2-Mercaptopropionic Acid | Observed Effect | Reference(s) |
|---|---|---|---|
| CdS Quantum Dots | Stabilizer and sulfur source | Direct synthesis of hydrophilic, carboxyl-functionalized QDs | researchgate.net |
| AgInS₂ Quantum Dots | Stabilizing molecule | One-step aqueous synthesis of anionic QDs with high quantum yields (19-23%) | acs.org |
| Mn²⁺:ZnSe/ZnO Quantum Dots | Capping agent | High photoluminescence quantum yield (31%) and good pH stability | nih.gov |
| Gold Nanoparticles | Surface ligand | Influences aggregation propensity for colorimetric sensing applications | nih.gov |
| PbS and Ag₂S Quantum Dots | Passivating agent | Enables study of nonlinear optical properties like reverse saturable absorption | researchgate.net |
This compound plays a pivotal role in the directed assembly of more complex nanostructures, such as core-shell heterostructures. These structures, which consist of a nanoparticle core coated with one or more shells of different materials, often exhibit enhanced or novel properties compared to their individual components. The acid can facilitate the assembly of these hierarchical structures by acting as a linker or primer molecule.
For example, it has been instrumental in the fabrication of Au@ZnO heterostructures for photocatalytic applications. In the synthesis of core/shell/shell ternary heterostructures like CdTe/CdS/ZnS and CdTe/CdSe/ZnS, while glutathione (B108866) was used as the primary capping ligand to reduce toxicity, the principle of using bifunctional ligands like mercaptopropionic acid is central to the aqueous synthesis of such complex nanocrystals. acs.org The ability to control the deposition of subsequent shells is critical for tuning the band offsets and, consequently, the photophysical properties of the heterostructures. acs.org The formation of a MnS shell on CdTe nanoparticles can be induced by thermohydrolysis, a process where the removal of excess thiol, such as that from mercaptopropionic acid, releases sulfide (B99878) ions that then react with manganese ions on the nanoparticle surface. researchgate.net
Influence on Nanoparticle Optical Properties and Colloidal Stability[6],[13],[14],
Contributions to Photocatalytic Systems
The unique properties of this compound-functionalized nanomaterials make them valuable components in photocatalytic systems, which harness light energy to drive chemical reactions.
This compound is a commonly employed ligand in the surface modification of quantum dots for photocatalytic carbon dioxide (CO₂) reduction. rsc.org Its thiol group binds strongly to the surface of metal chalcogenide QDs like CdS and ZnSe, while the carboxylate group provides solubility in common solvents used for CO₂ reduction. rsc.org This surface functionalization is often a necessary step to prepare effective photocatalytic systems. rsc.org
Research has shown that mercaptopropionic acid-capped CdS quantum dots can serve as efficient photocatalysts for CO₂ reduction. rsc.org The capping agent can act as a "proton shutter," localizing protons near the active sites on the QD surface. rsc.org This cooperative interaction between localized protons and surface metal atoms enhances the photocatalytic activity, leading to a high CO generation rate. rsc.org In systems using ZnSe quantum dots and a cobalt-based molecular catalyst, mercaptopropionic acid is used to create negatively-charged quantum dots, and the interplay between the charged surface and the catalyst is crucial for the efficiency of CO₂ reduction. rsc.org
Table 2: (S)-2-Mercaptopropionic Acid in Photocatalytic CO₂ Reduction
| Photocatalyst System | Role of (S)-2-Mercaptopropionic Acid | Key Finding | Reference(s) |
|---|---|---|---|
| CdS Quantum Dots | Capping agent | Acts as a proton shutter, enhancing CO generation rate | rsc.org |
| ZnSe Quantum Dots with Co-catalyst | Surface functionalization ligand | Creates negatively-charged QDs, influencing interaction with the catalyst | rsc.org |
| General Metal Chalcogenide QDs | Ligand for solubilization | Imparts solubility in solvents for CO₂ reduction processes | rsc.org |
In the context of photodynamic research, which utilizes light-activated photosensitizers to generate reactive oxygen species, this compound is involved in the synthesis and stabilization of nanomaterials with tailored photophysical properties. For instance, it has been used in the one-step aqueous synthesis of AgInS₂ quantum dots, which have potential applications in photodynamic therapy (PDT). acs.org The resulting QDs can be electrostatically loaded with photosensitizer precursors. acs.org
The engineering of materials for photodynamic applications often involves creating conjugates of nanoparticles and photosensitizers. While not always directly using this compound, the principles of surface functionalization it enables are critical. For example, ZnO nanoparticles have been conjugated with photosensitizers to enhance their photocytotoxicity under UV irradiation. nih.gov The ability to attach molecules to the nanoparticle surface, a process for which this compound is a prime example of a linker, is fundamental to the design of such systems. The synthesis of various nanomaterials for PDT, including those based on titanium dioxide and fullerenes, relies on surface modifications to improve their properties and facilitate their use in biological environments. nih.gov
Role in Facilitating Photocatalytic CO2 Reduction Processes
Development of Composite Materials for Environmental Remediation Technologies
This compound, and its more general form 3-mercaptopropanoic acid (MPA), has emerged as a critical surface functionalizing agent in the creation of advanced composite materials for environmental cleanup. The thiol (-SH) and carboxylic acid (-COOH) groups of MPA provide excellent binding sites for toxic heavy metal ions, making it a prime candidate for developing high-capacity adsorbents. These functionalized composites are frequently based on a core of magnetic nanoparticles, which allows for easy and efficient separation of the adsorbent from treated water using an external magnetic field.
Synthesis of Adsorbent Composites for Heavy Metal Sequestration
The synthesis of effective adsorbent composites often involves multi-step processes to create a stable, high-surface-area material with a high density of functional groups. A common strategy is to use a core-shell structure, which protects the core material and provides a suitable surface for functionalization.
One prominent example involves the synthesis of sulfydryl-functionalized core-shell magnetic nanoparticles (Fe₃O₄@SiO₂-SH). tandfonline.comtandfonline.com This process begins with the synthesis of a magnetite (Fe₃O₄) core via the chemical co-precipitation of iron salts in an alkaline medium. tandfonline.com This magnetic core is then coated with a silica (B1680970) (SiO₂) shell to enhance chemical stability and prevent oxidation. tandfonline.com To maximize the number of available binding sites, the silica surface is modified with branched polyethylenimine (PEI), which introduces a high density of primary amine groups. In the final step, these amine groups are covalently bonded with 3-mercaptopropanoic acid, resulting in a composite material featuring a high concentration of thiol groups for heavy metal chelation. tandfonline.comtandfonline.com
Another approach utilizes "green" synthesis methods. For instance, superparamagnetic phytogenic magnetic nanoparticles (PMNPs) can be fabricated and subsequently functionalized with 3-mercaptopropanoic acid (3-MPA). researchgate.net This method focuses on environmentally benign processes for creating the initial magnetic nanoparticles before surface modification with MPA. researchgate.net Similarly, bio-magnetite nanoparticles, derived from biological sources, have been functionalized with 3-MPA to create effective adsorbents for divalent nickel ions. researchgate.net The synthesis involves the direct attachment of MPA to the surface of the biogenic Fe₃O₄ nanoparticles. researchgate.net
More complex architectures have also been developed. For the removal of copper, a nanocomposite of Fe₃O₄@Au@polydopamine (PDA) has been synthesized. mdpi.com In this structure, a gold layer is first deposited on the magnetite core to protect it and provide a good anchor point for sulfur-based ligands. The Fe₃O₄@Au nanoparticles are then functionalized with MPA, introducing carboxyl groups that facilitate the subsequent polymerization of dopamine (B1211576) on the surface to form the final composite. mdpi.com These varied synthesis routes demonstrate the versatility of mercaptopropanoic acid in creating tailored adsorbents for specific heavy metal targets. tandfonline.comresearchgate.netresearchgate.netmdpi.com
Optimization of Adsorption Parameters and Isotherm Modeling
To maximize the efficiency of heavy metal removal, the operational conditions for the adsorbent composites must be optimized. Key parameters that influence adsorption capacity include solution pH, contact time, adsorbent dosage, and initial metal ion concentration. researchgate.nettandfonline.com
The pH of the solution is a critical factor, as it affects both the surface charge of the adsorbent and the chemical speciation of the metal ions in the water. tandfonline.com For MPA-functionalized nanoparticles, studies have shown that maximum adsorption for metals like Ni(II), Pb(II), and Cd(II) is often achieved at a pH around 6.5 to 7. researchgate.nettandfonline.com At very low pH values, an excess of hydronium ions (H₃O⁺) competes with the metal cations for the active binding sites on the adsorbent, reducing removal efficiency. tandfonline.com
The adsorbent dosage is another important variable, as it determines the total number of available binding sites for a given volume of contaminated water. tandfonline.com Increasing the adsorbent dose generally increases the percentage of metal ions removed until the active sites are in excess relative to the metal ions, at which point the removal efficiency plateaus. tandfonline.com Contact time is also crucial; studies show that a significant portion of adsorption occurs rapidly, with equilibrium often being reached within 60 to 120 minutes. researchgate.netresearchgate.net
To understand the nature of the adsorption process, experimental data are fitted to various isotherm and kinetic models. researchgate.netresearchgate.netacs.org The Langmuir and Freundlich isotherm models are most commonly used to describe the equilibrium state of adsorption. researchgate.net
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. researchgate.netresearchgate.net
The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface. researchgate.net
Research has shown that for many heavy metals, including Pb(II), Cd(II), and Ni(II), the adsorption onto MPA-functionalized magnetic nanoparticles fits the Langmuir isotherm well, suggesting a monolayer adsorption process. researchgate.netresearchgate.net This allows for the calculation of the maximum monolayer adsorption capacity (qₘₐₓ), which is a key performance indicator for an adsorbent. Kinetic studies, which describe the rate of adsorption, frequently show that the process follows a pseudo-second-order model, indicating that chemisorption (the formation of chemical bonds between the metal ions and the adsorbent's functional groups) is the rate-limiting step. researchgate.netresearchgate.net
The table below summarizes the reported adsorption capacities and model-fitting results for various heavy metals using different 3-mercaptopropanoic acid-functionalized composites.
| Adsorbent Composite | Target Metal Ion | Max. Adsorption Capacity (qₘₐₓ) (mg/g) | Adsorption Isotherm Model | Kinetic Model | Reference |
| Fe₃O₄@SiO₂-SH | Pb(II) | 257.1 | Langmuir | - | tandfonline.com |
| 3-MPA@Bio-magnetite | Ni(II) | 42.01 | Langmuir | Pseudo-second-order | researchgate.net |
| 3-MPA@PMNPs | Pb(II) | 68.41 | Langmuir | Pseudo-second-order | researchgate.net |
| 3-MPA@PMNPs | Cd(II) | 79.8 | Langmuir | Pseudo-second-order | researchgate.net |
| 3-MPA coated SPION | Cr(VI) | 45 | - | - | acs.org |
Analytical Chemistry Methodologies Leveraging S 2 Mercaptopropanoic Acid
Derivatization Reagent in Chromatographic Analysis
(S)-2-mercaptopropanoic acid can be employed as a derivatizing agent in conjunction with o-phthalaldehyde (B127526) (OPA) for the analysis of primary amino acids by high-performance liquid chromatography (HPLC). This pre-column derivatization technique converts the amino acids into highly fluorescent isoindole derivatives, which can be readily detected.
Fluorescent Derivatization for Amino Acid Profiling via HPLC
The reaction of primary amino acids with OPA in the presence of a thiol, such as 2-mercaptopropanoic acid, yields stable and highly fluorescent N-substituted isoindole derivatives. This method is favored for its rapidity and the fact that the OPA reagent itself is not fluorescent, thus producing no interfering peaks. bevital.no The derivatization enhances the spectroscopic detection of amino acids, which are otherwise challenging to determine via classical LC methods. chromatographyonline.com The resulting derivatives are suitable for separation on a C18 column followed by fluorescence detection. chromatographyonline.com For the analysis of both primary and secondary amino acids, a dual-reagent approach using OPA with a thiol for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines can be employed. nih.gov
The general mechanism for the derivatization of amino acids with OPA and 2-mercaptopropionic acid is depicted below:
Figure 1: Derivatization mechanism of amino acids with o-phthalaldehyde (OPA) and 2-mercaptopropionic acid. This reaction forms a fluorescent isoindole derivative.
Optimization of Derivatization Parameters for Stability and Sensitivity
The stability and fluorescence yield of the OPA-derivatized amino acids are influenced by several factors, including the choice of thiol, pH, reaction time, and reagent concentrations. The use of mercaptopropionic acid, in general, has been shown to produce more stable derivatives compared to 2-mercaptoethanol. goums.ac.ir
Optimization studies for OPA derivatization with various thiols have identified key parameters to achieve the best results. oup.com These include the volume ratio of the amino acid solution to the derivatization reagent and the pH of the buffer. For instance, in one study, a borate (B1201080) buffer with a pH of 9.9 was found to be the most effective basic medium for derivatization. oup.com The stability of the derivatives is a crucial factor, with some studies indicating that OPA-thiol derivatives can be stable for several hours, allowing for automated analysis. oup.comnih.gov
A study on the derivatization of γ-aminobutyric acid (GABA) compared different derivatizing agents and found that while the OPA/MPA derivative was highly sensitive, it was less stable than the derivative formed with 2-hydroxynaphthaldehyde. chula.ac.th This highlights the trade-off between sensitivity and stability that must be considered during method development.
Table 1: General Optimized Parameters for Amino Acid Derivatization with OPA and Mercaptopropionic Acid
| Parameter | Optimized Condition/Value | Source |
| Derivatization Reagents | o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA) | chromatographyonline.comgoums.ac.ir |
| Buffer | 0.2 M Borate Buffer | chromatographyonline.com |
| pH | 9.9 | oup.com |
| Reaction Time | 1 minute | chromatographyonline.com |
| Detection Wavelength (Ex/Em) | 350 nm / 450 nm | nih.gov |
This table presents a summary of generally optimized conditions for amino acid derivatization using OPA and mercaptopropionic acid, as specific data for the (S)-2-enantiomer is not detailed in the cited literature.
Applications in Complex Biological Sample Analysis
The OPA/thiol derivatization method is well-suited for the analysis of amino acids in complex biological matrices such as plasma, urine, and cell culture media. nih.govgoums.ac.irnih.gov The high sensitivity and selectivity of this method allow for the accurate quantification of amino acids in these samples, which is crucial for clinical diagnostics and metabolic studies. goums.ac.irnih.gov
For example, a fully automated HPLC method using OPA and mercaptopropionic acid has been successfully applied to determine the amino acid profile in white wine, demonstrating its utility in food science. chromatographyonline.com Another study details the use of OPA/3-MPA for analyzing plasma amino acids in neonates suspected of metabolic disorders. goums.ac.ir The method provided a comprehensive profile of over twenty amino acids in a single chromatographic run. nih.gov
An innovative approach, termed in-needle Pre-column Derivatization for Amino acid Quantification (iPDAQ), utilizes OPA/MPA/FMOC for the automated derivatization of amino acids in various biological samples, including human plasma and cell culture media. nih.gov This method significantly improves throughput and reduces reagent consumption. nih.gov
Electrochemical Detection and Voltammetric Characterization
The electrochemical properties of this compound allow for its use in various electrochemical applications, although specific studies on its role as a homogeneous mediator are not widely available. Research has been conducted on the electrochemical behavior of similar thiol-containing compounds.
Utilization as a Homogeneous Mediator in Electrochemical Sensing
A homogeneous mediator is a soluble species that facilitates electron transfer between an electrode and an analyte. chemrxiv.org This is particularly useful for analytes that have slow electron transfer kinetics at the electrode surface. While there is extensive research on homogeneous catalysis, frontiersin.org specific examples detailing this compound as a homogeneous mediator are scarce.
However, the principle can be illustrated by studies on similar systems. For instance, transition metal complexes are often used to catalyze the electrooxidation of sulfhydryl compounds. researchgate.net The electrochemical oxidation of glutathione (B108866) has been studied using [IrCl6]2- as a mediator, where the kinetic parameters of the mediated reaction were determined. acs.org This demonstrates the concept of using a redox mediator to facilitate the electrochemical analysis of a thiol-containing compound.
Determination of Kinetic and Diffusion Coefficients in Electrochemical Systems
The electrochemical behavior of a compound is characterized by its kinetic and diffusion coefficients. The standard rate constant (ks) provides information about the rate of electron transfer at the electrode surface, while the diffusion coefficient (D) describes the rate at which the analyte moves through the solution to the electrode.
A study on the direct electrochemistry of cytochrome c at a gold electrode modified with a self-assembled monolayer of thiolactic acid (the common name for 2-mercaptopropionic acid) reported a diffusion coefficient of 7.8 × 10−7 cm²/s for cytochrome c. researchgate.net In the same study, the standard rate constant (ks) for the electrode reaction was calculated to be 8.76 x 10⁻³ cm/s. researchgate.net It is important to note that the stereochemistry of the thiolactic acid was not specified in this research. The electrochemical oxidation of 3-mercaptopropionic acid has been studied, and the mechanism was determined to be of the EC2E type, involving two electron transfer steps. researchgate.net
Table 2: Electrochemical Parameters for Thiolactic Acid and Related Compounds
| Compound/System | Parameter | Value | Method | Source |
| Cytochrome c at Thiolactic Acid modified Au electrode | Diffusion Coefficient (D) of Cytochrome c | 7.8 × 10⁻⁷ cm²/s | Electrochemical Impedance Spectroscopy | researchgate.net |
| Cytochrome c at Thiolactic Acid modified Au electrode | Standard Rate Constant (ks) | 8.76 x 10⁻³ cm/s | Cyclic Voltammetry | researchgate.net |
| 3-Mercaptopropionic Acid | Dimerization Rate Constant of RS• radicals | 1.8 × 10³ mol⁻¹ dm³ s⁻¹ | Cyclic Voltammetry | researchgate.net |
This table provides electrochemical data for systems involving thiolactic acid and related compounds. The enantiomeric form of thiolactic acid was not specified in the cited sources.
Spectroscopic Characterization Techniques for Derivatized Analytes
The derivatization of analytes with this compound facilitates their characterization by a range of spectroscopic techniques. This process is particularly valuable for chiral analysis, where the conversion of a mixture of enantiomers into diastereomers allows for their differentiation using methods that would otherwise be unable to distinguish between them. wikipedia.org The primary spectroscopic methodologies employed for the characterization of these derivatized analytes include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Vis Spectroscopy, and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. In the context of chiral analysis, derivatization with an enantiomerically pure agent like this compound converts a pair of enantiomers into a pair of diastereomers. wikipedia.org While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers exhibit different chemical shifts and coupling constants, enabling their identification and quantification. wikipedia.orgnih.gov
¹H NMR Spectroscopy: Proton NMR is widely used to analyze derivatized analytes. The introduction of the chiral (S)-2-mercaptopropanoyl group leads to distinct signals for the protons of the two diastereomers. The difference in chemical shifts (Δδ) for corresponding protons in the diastereomeric pair is a key parameter for analysis. tcichemicals.comnih.gov For instance, when a racemic alcohol is derivatized with this compound, the resulting diastereomeric esters will show separate signals for the protons near the stereocenic center. The integration of these signals allows for the determination of the enantiomeric excess (ee) of the original analyte. nih.gov
¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR can also be used to distinguish between diastereomers. While the natural abundance of ¹³C is low (about 1.1%), which can affect the signal-to-noise ratio, it provides valuable structural information. mdpi.com The chemical shifts of the carbon atoms, particularly those close to the chiral centers, will differ for the two diastereomers.
Heteronuclear NMR (e.g., ¹⁹F, ³¹P): If the analyte or a subsequent derivatizing agent contains other NMR-active nuclei like fluorine-19 or phosphorus-31, these can also be utilized for chiral discrimination. mdpi.com These nuclei often provide a wider range of chemical shifts and can lead to better-resolved signals for the diastereomers.
Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomers Formed with Chiral Derivatizing Agents
| Analyte Type | Derivatizing Agent | Observed Proton | Typical Δδ (ppm) | Reference |
| Chiral Alcohols | MαNP Acid | Protons near chiral center | > 0.02 | tcichemicals.com |
| α-Hydroxy Acids | TAMCSAs | α-H | 0.021 - 0.044 | nih.gov |
| N-Ts-α-Amino Acids | TAMCSAs | CH₃ (Ts group) | Varies | nih.gov |
Note: MαNP Acid and TAMCSAs are examples of other chiral derivatizing agents, illustrating the principle of using NMR for chiral discrimination. Data for this compound specifically would depend on the analyte.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying derivatized analytes. Derivatization can improve the chromatographic properties and ionization efficiency of the analytes. nih.gov
The derivatization of an analyte with this compound will result in a predictable mass shift in the resulting molecule, corresponding to the addition of the mercaptopropanoyl group (C₃H₄O₂S). This allows for selective detection and quantification using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM). nih.gov While standard MS does not differentiate between stereoisomers, when coupled with a chiral separation method, it can provide sensitive and specific detection of the separated diastereomers.
Table 2: Mass Spectrometric Data for a Hypothetical Analyte Derivatized with this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Derivatization Reaction |
| Analyte (e.g., an amine, R-NH₂) | R-NH₂ | Varies | Amide bond formation |
| This compound | C₃H₆O₂S | 106.14 | - |
| Derivatized Analyte | R-NH-CO-CH(SH)-CH₃ | Varies + 88.13 | - |
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While not inherently a technique for chiral discrimination, it is useful for confirming the presence of the derivatized product, especially if the derivatization introduces a chromophore or alters the existing one. The thiol and carboxylic acid groups of this compound have weak electronic transitions in the UV region. researchgate.net However, the formation of a derivative, such as a thioester or an amide, can lead to a new absorption band or a shift in the existing bands, which can be used for quantification. For example, the reaction of o-phthalaldehyde (OPA) with a primary amine in the presence of a thiol like 3-mercaptopropionic acid forms a highly fluorescent adduct with specific excitation and emission wavelengths. myfoodresearch.com
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. researchgate.netresearchgate.net Enantiomers will produce mirror-image CD spectra. When an achiral molecule is derivatized with a chiral agent like this compound, the resulting molecule becomes chiral and will exhibit a CD spectrum.
For chiral analytes, derivatization with this compound results in diastereomers that will have distinct CD spectra. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) can be correlated with the absolute configuration of the analyte. researchgate.net For example, studies on similar 2-thiopropionic acids have shown that the sign of the Cotton effect around 222 nm can be correlated with the absolute configuration of the chiral center. researchgate.net This makes CD spectroscopy a valuable tool for determining the absolute stereochemistry of derivatized analytes.
Table 3: Typical Circular Dichroism Data for Chiral Thiopropionic Acid Derivatives
| Compound Type | Wavelength of Cotton Effect (nm) | Significance | Reference |
| 2-Thiopropionic acids | ~222 | Correlates with absolute configuration | researchgate.net |
| 2-Thiopropionic acids | ~250 | Second Cotton effect observed | researchgate.net |
Biochemical and Enzymatic Interaction Studies of Mercaptopropanoic Acids
Enzyme Inhibition and Mechanistic Elucidation
(S)-2-mercaptopropanoic acid, as a thiol-containing compound, has been noted for its interaction with thiol-dependent enzymes. These enzymes rely on the sulfhydryl group of cysteine residues for their catalytic activity. nih.gov The potency of compounds with both a thiol and a carboxylate group, such as 2-mercaptopropanoic acid, as inhibitors of certain metallo-β-lactamases has been established. researchgate.net
A significant area of study involves thiol dioxygenases, which are non-heme iron enzymes that catalyze the oxygen-dependent oxidation of thiol-containing substrates to their corresponding sulfinic acids. nih.govnih.govnih.gov These enzymes are crucial in sulfur metabolism and redox homeostasis. nih.gov The active site of these enzymes typically features a mononuclear non-heme iron center coordinated by three histidine residues. nih.govresearchgate.netacs.org An important characteristic of many thiol dioxygenases, such as 3-mercaptopropionic acid dioxygenase (MDO), is the presence of a conserved sequence of amino acids—Ser-His-Tyr (SHY-motif)—located near the iron site. nih.govnih.govresearchgate.net This SHY-motif is not essential for catalysis but plays a role in enhancing the catalytic rate and efficiency. nih.gov
Studies on 3-mercaptopropionic acid dioxygenase (MDO) from Azotobacter vinelandii have provided insights into substrate binding. While it was debated whether 3-mercaptopropionic acid (3MPA) binds to the iron center in a monodentate (thiolate-only) or bidentate fashion, structural and computational studies using a substrate analog have shown that it associates with the iron as a chelate complex. nih.gov This involves the substrate's thiol group binding to the iron, and the carboxylate group forming an additional interaction with an arginine residue (Arg168). nih.gov
The catalytic mechanism of thiol dioxygenases like 3-mercaptopropionic acid dioxygenase (MDO) involves the O2-dependent oxidation of the thiol substrate. researchgate.netacs.org MDO, a member of the cupin superfamily, shares structural similarities with cysteine dioxygenases (CDOs) but exhibits a broader substrate specificity. nih.govresearchgate.net While CDOs are highly specific for L-cysteine, MDOs can accommodate other thiol-bearing substrates like 3-mercaptopropionic acid (3MPA), L-cysteine, and cysteamine. nih.govacs.org
The catalytic cycle is believed to involve the binding of the thiol substrate to the ferrous iron center, followed by the binding of dioxygen. researchgate.net The SHY-motif (Ser-His-Tyr) participates in a proton relay network that donates a hydrogen bond to the enzymatic Fe-site, which is thought to stabilize the Fe-bound dioxygen and influence catalytic turnover. researchgate.netacs.orgua.edu The reaction ultimately yields the corresponding sulfinic acid, for instance, 3-mercaptopropionate (B1240610) is oxidized to 3-sulfinopropionate. researchgate.net
The substrate specificity of MDO is influenced by active site residues. For example, in MDO, a Gln residue is present at a position where an Arg residue is found in CDOs. researchgate.netotago.ac.nz This substitution is a key factor in the more relaxed substrate specificity of MDO compared to the high specificity of CDO for L-cysteine. researchgate.net
The roles of conserved residues, particularly within the SHY-motif (Ser-His-Tyr) of thiol dioxygenases, have been a focus of investigation. nih.govresearchgate.netacs.org This motif is located in the outer coordination sphere of the iron active site and is connected through a network of hydrogen bonds. acs.org
Studies on variants of the SHY-motif in MDO have revealed the importance of these residues. For instance, the Tyr159 residue has been shown to form a hydrogen bond with Fe-bound ligands, which is believed to stabilize Fe-bound dioxygen and can affect the rate of catalytic turnover. acs.orgacs.orgua.edu The loss of this hydrogen bond donation in a Y159F variant of MDO resulted in an approximately 15-fold decrease in the catalytic turnover rate. acs.orgua.edu Furthermore, this tyrosine residue appears to control the coordination of the substrate at the iron site. acs.org Perturbations in the SHY proton relay network have been shown to switch the coordination of cysteine from thiolate only to a bidentate (thiolate/amine) form in the Y159F variant. acs.org
The interaction between the residues of the SHY-motif, such as the H157-Y159 hydrogen bond network, influences ligand binding affinity and the geometry of the active site. acs.org The pKa values of these residues, determined through pH-dependent kinetic studies, are crucial for understanding their role in catalysis across different pH levels. researchgate.netacs.org
Catalytic Mechanisms of Related Dioxygenases (e.g., 3-Mercaptopropionic Acid Dioxygenase)
Modulation of Intracellular Processes and Metabolic Pathways (avoiding clinical outcomes)
This compound, as a thiol-containing compound, can participate in processes that influence cellular redox homeostasis. Cellular redox homeostasis is the dynamic balance between reducing and oxidizing reactions within a cell, crucial for a multitude of biological functions. nih.gov Thiol-containing molecules, such as cysteine, are central to this balance. mdpi.com The thiol group can undergo reversible oxidation-reduction reactions, for instance, forming disulfide bonds which are critical in protein structure and enzyme catalysis. mdpi.com
The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular stress response and is key to maintaining redox homeostasis. semanticscholar.org It upregulates the expression of antioxidant proteins, including those in the thioredoxin and glutathione (B108866) systems. semanticscholar.org Organosulfur compounds have been noted as potential activators of the Nrf2 pathway. semanticscholar.org
In the context of oxidative stress, where there is an imbalance favoring pro-oxidants like reactive oxygen species (ROS), the availability of thiol-containing compounds is critical. mdpi.comacs.org For example, 3-mercaptopropionate sulfurtransferase (MST), an enzyme involved in cysteine degradation, is regulated by the redox state. nih.gov Oxidative stress can decrease MST activity, leading to an increase in cysteine levels, which is a precursor for the synthesis of major cellular reductants like glutathione. nih.gov
3-mercaptopropionic acid (3-MPA), a related compound, is a known inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PCK). nih.govresearchgate.net PCK1 is a rate-limiting enzyme in gluconeogenesis, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate (PEP). nih.gov This enzyme plays a significant role in metabolic reprogramming in various cell types. nih.gov
Inhibition of PCK1 by 3-MPA has been shown to have downstream effects on metabolic pathways. For instance, in certain cancer cell lines that have developed resistance to BRAF inhibitors, PCK1 is activated and helps to mitigate oxidative stress. tandfonline.com The inhibition of PCK1 by 3-MPA in these cells was found to reduce the production of reactive oxygen species (ROS) by affecting the PI3K/Akt pathway. tandfonline.com
Furthermore, PCK1's role extends beyond gluconeogenesis. It is involved in glyceroneogenesis and can influence lipid metabolism. nih.gov The inhibition of PCK1 can therefore have broad effects on cellular metabolism. For example, in studies related to renal fibrosis, the inhibition of PCK1 by 3-mercaptopropionic acid was shown to counteract the anti-fibrotic effects of other compounds, highlighting PCK1's role in this pathological process. researchgate.netbiorxiv.org
Theoretical and Computational Chemistry of S 2 Mercaptopropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-2-mercaptopropanoic acid at the molecular level. These methods provide detailed insights into the molecule's electronic architecture and how this architecture governs its chemical behavior.
Electronic Structure, Bonding Analysis, and Charge Distribution
The electronic structure of this compound is characterized by the interplay of its carboxyl and thiol functional groups. The sulfur atom, with its lone pairs of electrons, and the carboxylic acid group, with its π-system and acidic proton, are the primary sites of electronic activity.
Charge Distribution: The electronegativity differences between atoms result in a significant charge polarization. The oxygen atoms of the carboxyl group are centers of negative charge, while the acidic proton and the carbon of the carbonyl group are electron-deficient. The sulfur atom also carries a partial negative charge due to its lone pairs, though it is less electronegative than oxygen. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and interactions with metal ions. marquette.edu For example, the negative charge on the sulfur atom allows it to act as a nucleophile in certain reactions. redalyc.org
| Atom | Charge (e) |
|---|---|
| Hydrogen (in Si-H) | -0.08 |
| Silicon | +0.64 |
Conformational Landscapes and Intramolecular Interactions
The flexibility of the this compound molecule allows it to adopt various conformations in space. The relative stability of these conformers is determined by a delicate balance of intramolecular interactions, including hydrogen bonds and steric effects.
Conformational Landscapes: Computational studies have explored the potential energy surface of similar molecules like 3-mercaptopropionic acid to identify stable conformers. umanitoba.ca For this compound, different orientations of the thiol and carboxylic acid groups relative to the chiral center lead to a complex conformational landscape. The most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions.
Intramolecular Interactions: A key intramolecular interaction in this compound is the potential for hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen of the thiol group and the carbonyl oxygen of the carboxylic acid group (S-H···O=C). umanitoba.ca The existence and strength of such hydrogen bonds can be predicted by computational methods and have a significant impact on the molecule's geometry and reactivity. acs.org These interactions can lock the molecule into a specific conformation, influencing its biological activity and its interactions with other molecules. acs.org
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. nih.gov MD simulations are particularly useful for exploring the vast conformational space of flexible molecules like this compound and for studying its interactions with its environment. nih.govresearchgate.net
Conformational Sampling: MD simulations can be used to sample the different conformations that this compound can adopt in solution or when interacting with other molecules. nih.gov By simulating the motion of the atoms over time, researchers can identify the most populated conformational states and the transitions between them. This is crucial for understanding how the molecule behaves in a dynamic environment, such as in a biological system. nih.gov
Intermolecular Interactions: MD simulations are also powerful tools for studying the interactions between this compound and other molecules, such as solvent molecules, metal ions, or biological macromolecules. researchgate.netacs.org For example, simulations can reveal the specific hydrogen bonding patterns between the molecule and water, or how it coordinates to a metal ion. acs.org These simulations provide insights into the thermodynamics and kinetics of these interactions, which are essential for understanding the molecule's role in various chemical and biological processes. acs.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is widely used to study the properties and reactivity of molecules like this compound. nih.govrsc.org
Prediction of Spectroscopic Properties and Spectral Interpretation
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra.
Vibrational Spectroscopy: DFT methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of the molecule and assign the observed vibrational modes to specific atomic motions. For a derivative of this compound, 2-(4-Fluorobenzylideneamino)-3-mercaptopropanoic acid, DFT calculations at the B3LYP/6-31G** level have been shown to provide theoretical spectra that are in good agreement with experimental data. researchgate.net
NMR Spectroscopy: DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for complex molecules where the assignment of NMR signals can be challenging.
| Property | Experimental Value | DFT Calculated Value |
|---|---|---|
| ν(S-H) vibration (cm⁻¹) | 2585 | - |
| ν(Bi-S) vibration (cm⁻¹) | 304 | - |
| Bi-S interatomic distance (Å) | 2.50 ± 0.01 | 2.65 |
| Bi-O interatomic distance (Å) | 2.36 ± 0.02, 2.75 ± 0.02 | 2.35, 2.80 |
Elucidation of Reaction Mechanisms and Transition State Analysis
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can map out the entire reaction pathway. redalyc.orgmatlantis.com
Reaction Mechanisms: DFT calculations can be used to explore different possible reaction pathways and determine the most likely mechanism. matlantis.com For example, in the Michael addition of thiols to α,β-unsaturated carbonyl compounds, DFT studies have been used to elucidate the role of the thiol as a nucleophile and to understand the stereochemistry of the reaction. redalyc.org
Transition State Analysis: A key aspect of studying reaction mechanisms is the characterization of the transition state, which is the highest energy point along the reaction coordinate. DFT calculations can determine the geometry and energy of the transition state, providing crucial information about the activation energy of the reaction. redalyc.orgmatlantis.com This allows for a quantitative understanding of the reaction kinetics. For instance, in the reaction of 3-mercaptopropionic acid with a silicon surface, DFT calculations have been used to determine the activation barrier for the formation of a Si-O bond. rsc.orgrsc.org
| Reaction State | Energy (eV) |
|---|---|
| Ground State (S₀) Activation Barrier | 2.10 |
| First Excited State (S₁) Activation Barrier | ~0.63 (30% of S₀) |
| Heat of Reaction (S₀) | -0.36 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property descriptors of a chemical with its biological activity or physicochemical properties, respectively. mrupp.infoeuropa.eu These models are fundamental in predictive research, allowing for the estimation of a compound's characteristics without the need for empirical testing. mrupp.infoeuropa.eu For this compound, while specific, dedicated QSAR/QSPR studies are not extensively documented in publicly available literature, the principles can be applied to predict its behavior based on models developed for its constituent functional groups: carboxylic acids and thiols. europa.euosti.govresearchgate.net
The development of a QSAR/QSPR model involves calculating a set of molecular descriptors that numerically represent the molecule's physicochemical properties. europa.eu These descriptors can include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters. For this compound, these descriptors quantify aspects like its size, shape, branching, and electronic properties, which in turn influence its reactivity, solubility, and potential biological interactions.
Computational studies have successfully developed robust QSPR models for predicting key properties of carboxylic acids and thiols, such as the acid dissociation constant (pKa). osti.govmdpi.comnih.govresearchgate.net For instance, models using density functional theory (DFT) in combination with a polarizable continuum solvent model (like SMD) have achieved high accuracy, with mean unsigned errors as low as 0.9 pK units for carboxylic acids and 0.5 pK units for thiols. osti.gov Such models could be applied to this compound to predict the distinct pKa values for its carboxylic acid and thiol groups, which is crucial for understanding its ionization state in different environments.
The table below lists several calculated molecular descriptors for this compound that would serve as the foundation for developing predictive QSAR/QSPR models.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor Name | Value | Source |
|---|---|---|
| Molecular Weight | 106.14 g/mol | nist.gov |
| XLogP3 | 0.5 | ChemAxon chemfont.ca |
| Hydrogen Bond Donor Count | 2 | ChemAxon chemfont.ca |
| Hydrogen Bond Acceptor Count | 3 | ChemAxon chemfont.ca |
| Rotatable Bond Count | 1 | ChemAxon chemfont.ca |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Ataman Kimya |
| Exact Mass | 106.00885060 Da | Ataman Kimya |
| Complexity | 61.8 | Echemi acs.org |
These descriptors, along with others derived from quantum chemical calculations, could be used to build models predicting various endpoints, from biodegradability to specific biological activities. europa.euresearchgate.net
Analysis of Non-Covalent Interactions, Including Hydrogen Bonding and σ-Hole Interactions
The chemical behavior and supramolecular chemistry of this compound are significantly influenced by non-covalent interactions. Computational studies on analogous thiocarboxylic acids provide a detailed framework for understanding these forces, primarily hydrogen bonding and σ-hole interactions. nih.govbohrium.comacs.org
Hydrogen Bonding:
This compound is a bifunctional molecule capable of acting as both a hydrogen bond donor (via the carboxylic -OH and the thiol -SH groups) and a hydrogen bond acceptor (via the carbonyl oxygen and the hydroxyl oxygen). Theoretical calculations have extensively analyzed the hydrogen bonds formed by thiocarboxylic acids, often by studying their dimeric structures and comparing them to their carboxylic acid counterparts. bohrium.comresearchgate.net
Intermolecular Hydrogen Bonds: Computational studies show that thiocarboxylic acids can form centrosymmetric dimers linked by S-H···O hydrogen bonds, analogous to the R22(8) motif seen in carboxylic acid dimers which are linked by O-H···O bonds. nih.govbohrium.com However, the S-H···O bond is significantly weaker than the O-H···O bond. bohrium.com Symmetry-Adapted Perturbation Theory (SAPT) analysis, which decomposes the interaction energy into electrostatic, exchange, induction, and dispersion components, reveals that the formation of both types of hydrogen bonds is driven by similar physical mechanisms, with electrostatic forces playing a dominant role. bohrium.comnih.govbeilstein-journals.org
σ-Hole Interactions:
A key feature of divalent sulfur, as found in the thiol group of this compound, is its ability to engage in σ-hole interactions, also known as chalcogen bonds. acs.orgnih.gov A σ-hole is a region of positive electrostatic potential located on the outer surface of the sulfur atom, along the extension of its covalent bonds (e.g., the C-S bond). acs.orgwikipedia.org This positive region arises from the anisotropic distribution of electron density around the sulfur atom. wikipedia.org
Nature of the Interaction: The positive σ-hole on the sulfur atom can interact attractively with a nucleophilic or electron-rich region on another molecule, such as a lone pair on an oxygen or nitrogen atom. acs.orgresearchgate.net This interaction is highly directional, typically occurring at an angle close to 180° with respect to the covalent bond generating the σ-hole. acs.org
Computational Findings: Ab initio calculations and Natural Bond Orbital (NBO) analysis confirm that these interactions are stabilized by a combination of electrostatics, dispersion, and charge transfer from the nucleophile's lone pair into the σ* antibonding orbital of the S-C bond. researchgate.net The strength of the σ-hole interaction can be enhanced by the presence of electron-withdrawing groups, which increase the positive potential of the σ-hole. researchgate.net For this compound, this interaction provides an additional mechanism for specific, directional intermolecular associations, which can be critical in crystal engineering and molecular recognition. nih.govresearchgate.net
The following table summarizes the primary non-covalent interactions involving the functional groups of this compound, based on theoretical studies of related compounds.
Table 2: Summary of Key Non-Covalent Interactions for this compound
| Interaction Type | Donor/Lewis Acid | Acceptor/Lewis Base | Key Theoretical Characteristics |
|---|---|---|---|
| Intermolecular Hydrogen Bond | Carboxylic Acid (-OH) | Carbonyl Oxygen (=O) | Strong interaction; forms stable R22(8) cyclic dimers; dominated by electrostatics. nih.govbohrium.com |
| Intermolecular Hydrogen Bond | Thiol (-SH) | Carbonyl Oxygen (=O) | Weaker than the O-H···O equivalent; also forms cyclic dimers; driven by similar physical mechanisms. bohrium.comresearchgate.net |
Future Research Directions and Emerging Academic Applications
Development of Next-Generation Asymmetric Catalytic Systems Incorporating (S)-2-Mercaptopropanoic Acid
The quest for highly efficient and selective methods to synthesize chiral molecules remains a central theme in organic chemistry. This compound is a promising candidate for the development of novel asymmetric catalysts. Its chiral nature and the presence of a thiol group make it an attractive ligand for metal-catalyzed reactions.
Future research is expected to focus on designing and synthesizing novel chiral ligands derived from this compound. These ligands can be tailored for specific catalytic transformations by modifying their steric and electronic properties. The development of bifunctional catalysts, where both the thiol and carboxylic acid groups participate in the catalytic cycle, is a particularly promising avenue. Such catalysts could activate both nucleophiles and electrophiles simultaneously, leading to enhanced reaction rates and high levels of stereocontrol. rsc.org
The integration of this compound into more complex catalytic systems, such as those involving photoredox or electrochemical catalysis, is another exciting frontier. frontiersin.orgnih.gov These approaches could unlock new reaction pathways and provide access to previously inaccessible chiral molecules. For instance, its use in enantioselective radical reactions is an area with significant potential for growth. nih.gov
| Research Focus | Potential Application | Key Advantages |
| Novel Chiral Ligand Synthesis | Asymmetric C-C and C-X bond formation | Tunable steric and electronic properties |
| Bifunctional Catalysis | Enantioselective Michael additions, aldol (B89426) reactions | Simultaneous activation of reactants |
| Photoredox/Electrochemical Catalysis | Access to novel chiral molecules | Mild reaction conditions, unique reactivity |
| Enantioselective Radical Reactions | Synthesis of complex chiral building blocks | High atom economy, functional group tolerance |
Integration into Advanced Functional Materials with Tunable Properties
The unique chemical properties of this compound make it a valuable building block for the creation of advanced functional materials. The thiol group exhibits a strong affinity for metal surfaces, particularly gold, enabling the formation of self-assembled monolayers (SAMs). wikipedia.org These SAMs can be used to modify the surface properties of materials for applications in sensors, electronics, and biocompatible coatings.
Furthermore, this compound can be incorporated into polymers to create materials with tailored properties. For example, it can act as a chain-transfer agent in polymerization reactions, influencing the molecular weight and architecture of the resulting polymer. atamankimya.com The presence of both thiol and carboxylic acid functionalities allows for cross-linking and further functionalization, leading to the development of hydrogels, responsive polymers, and drug delivery systems. Its use as a capping agent for nanoparticles, such as quantum dots, is another area of active research, with applications in bioimaging and photovoltaics. sigmaaldrich.com
Exploration of Novel Biochemical and Biological Roles Beyond Current Understanding
While some biological activities of mercaptopropionic acid have been noted, such as its role as an enzyme inhibitor, there is a vast, underexplored landscape of its potential biochemical and biological functions. atamankimya.comsmolecule.com Future research will likely delve deeper into how the chirality of this compound influences its interactions with biological systems.
Investigating its metabolic pathways and identifying its protein targets could reveal new therapeutic opportunities. For example, its potential as a modulator of oxidative stress or as an agent in photodynamic therapy warrants further investigation. sigmaaldrich.comsmolecule.com The synthesis of derivatives of this compound and the study of their structure-activity relationships will be crucial in uncovering novel biological activities and developing new drug candidates. The compound's interaction with metalloenzymes is another area of interest, given the thiol group's ability to coordinate with metal ions.
Advanced Computational Methodologies for Predictive Design and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govrsc.org Advanced computational methodologies will play a pivotal role in accelerating the discovery and development of applications for this compound.
DFT calculations can be employed to predict the structures and properties of catalysts incorporating this compound, guiding the design of more efficient and selective catalytic systems. rsc.org These methods can also provide detailed mechanistic insights into how these catalysts operate at the molecular level, elucidating the role of the chiral center and the thiol group in transition states. nih.gov
In materials science, computational modeling can be used to simulate the formation and properties of SAMs and polymers containing this compound. This allows for the predictive design of materials with specific surface properties, mechanical strengths, or responsiveness to external stimuli. Furthermore, molecular docking studies can be used to predict the binding of this compound and its derivatives to biological targets, aiding in the identification of new therapeutic applications. scilit.com
| Computational Method | Application Area | Research Goal |
| Density Functional Theory (DFT) | Catalysis, Materials Science | Predict catalyst structure and reactivity; simulate material properties. nih.govrsc.org |
| Molecular Docking | Drug Discovery | Identify potential biological targets and predict binding affinities. scilit.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymology | Elucidate enzyme inhibition mechanisms. |
| Molecular Dynamics (MD) Simulations | Materials Science | Study the dynamics of SAMs and polymer chains. |
Sustainable Synthesis and Green Chemistry Approaches for Production
The principles of green chemistry are increasingly important in chemical manufacturing. Future research will focus on developing more sustainable and environmentally friendly methods for the production of this compound. royalsocietypublishing.org
One promising approach is the use of biocatalysis. Enzymes, or even whole-cell systems, could be engineered to produce this compound from renewable feedstocks under mild, aqueous conditions. mdpi.comresearchgate.net This would reduce the reliance on harsh chemical reagents and minimize the generation of hazardous waste.
Another area of investigation is the development of catalytic routes that utilize greener solvents, such as water or supercritical fluids, and minimize energy consumption. royalsocietypublishing.org The development of continuous flow processes for the synthesis of this compound could also offer advantages in terms of efficiency, safety, and scalability. Exploring synthetic pathways that start from readily available and renewable chiral precursors is also a key aspect of a sustainable approach.
Q & A
What are the common synthetic routes for (S)-2-mercaptopropanoic acid, and how can reaction conditions be optimized for higher enantiomeric purity?
Methodological Answer:
The synthesis of this compound typically involves chiral resolution or asymmetric synthesis. One route starts with 3-mercaptopropanoic acid, where stereochemical control is achieved using chiral auxiliaries or catalysts. For example, enantioselective Michael addition reactions with thiol-containing substrates can yield the (S)-enantiomer . Another approach utilizes pyruvic acid derivatives, where the thiol group is introduced via nucleophilic substitution under controlled pH and temperature to minimize racemization . Optimization includes using non-polar solvents (e.g., dichloromethane) and low temperatures (0–5°C) to stabilize the thiol group and reduce side reactions. Chiral chromatography (e.g., HPLC with cellulose-based columns) is critical for verifying enantiopurity .
How can researchers characterize the stability of this compound under varying experimental conditions?
Methodological Answer:
Stability studies should focus on the thiol group’s susceptibility to oxidation. Techniques include:
- Thiol Quantification: Ellman’s assay (DTNB reagent) measures free thiol content over time under different pH, temperature, and oxygen levels .
- Spectroscopic Analysis: FT-IR and NMR can track disulfide bond formation (e.g., S–S peaks at ~500 cm⁻¹ in IR or 2.5–3.5 ppm in ¹H NMR) .
- Accelerated Degradation Studies: Expose the compound to UV light or oxidizing agents (e.g., H₂O₂) and monitor degradation kinetics via LC-MS .
Storage recommendations include inert atmospheres (argon) and antioxidants (e.g., ascorbic acid) in ethanol or aqueous buffers at pH 4–6 .
What analytical techniques are most effective for distinguishing this compound from its racemic mixture or degradation products?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (90:10) and UV detection at 220 nm to resolve enantiomers .
- Polarimetry: Measure specific optical rotation ([α]ᴅ²⁵ = +12.5° for (S)-enantiomer) to confirm configuration .
- GC-MS with Derivatization: Convert the compound to its methyl ester (using BF₃-methanol) for volatility, then analyze via DB-5MS columns to detect impurities (e.g., disulfides) .
How can computational methods predict the reactivity of this compound in enzyme inhibition studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions between this compound and enzyme active sites (e.g., tyrosinase or cysteine proteases). Focus on sulfur’s nucleophilicity and hydrogen-bonding potential .
- DFT Calculations: Calculate Fukui indices to identify electrophilic/nucleophilic regions. For example, the thiol group’s high nucleophilicity (f⁻ ~0.35) predicts preferential binding to metal ions (e.g., Co²⁺) .
- MD Simulations: Assess conformational stability in aqueous vs. lipid environments using GROMACS, highlighting solvent accessibility of the carboxyl and thiol groups .
What experimental strategies resolve contradictions in reported thiol group reactivity across different studies?
Methodological Answer:
Contradictions often arise from varying pH, solvent polarity, or metal ion presence. To address this:
- Controlled Reactivity Assays: Compare thiol pKa (≈9.5) under standardized buffers (e.g., Tris-HCl vs. phosphate) to assess pH-dependent nucleophilicity .
- Metal Chelation Studies: Use EDTA to isolate metal-free reactivity or introduce Co²⁺/Zn²⁺ to evaluate catalytic effects on disulfide formation .
- Cross-Validation: Combine kinetic data (UV-Vis monitoring of Co²⁺ complexation at 500 nm) with computational results (DFT bond dissociation energies) .
What are the challenges in designing enantioselective synthetic pathways for this compound, and how can they be mitigated?
Methodological Answer:
Challenges:
- Racemization: The thiol group’s acidity promotes racemization at high temperatures (>40°C) or basic conditions (pH >10).
- Byproduct Formation: Disulfide dimers or oxidized sulfonic acids may dominate without proper inert atmospheres.
Solutions: - Low-Temperature Synthesis: Conduct reactions at 0–5°C in degassed solvents (e.g., THF) with radical scavengers (TEMPO) .
- Protecting Groups: Use tert-butyl disulfide or trityl groups to shield the thiol during synthesis, followed by deprotection with TFA/water .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINOL-derived phosphoric acids) in thiol-ene reactions to enhance enantioselectivity (up to 90% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
